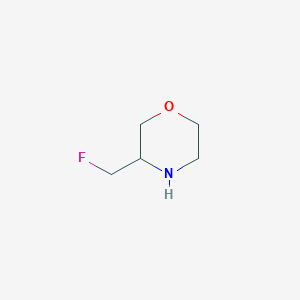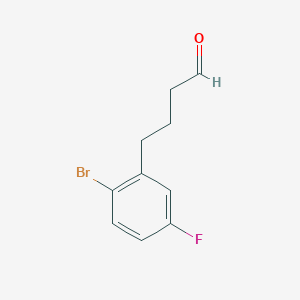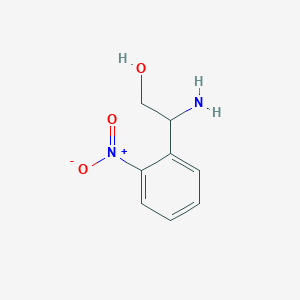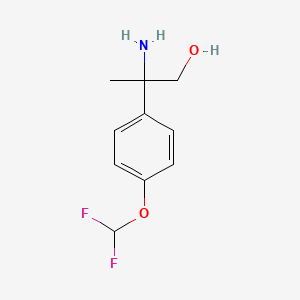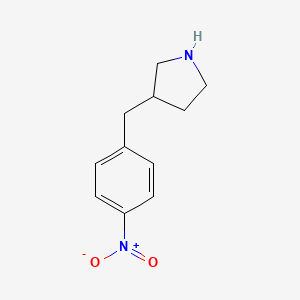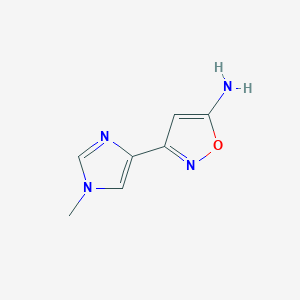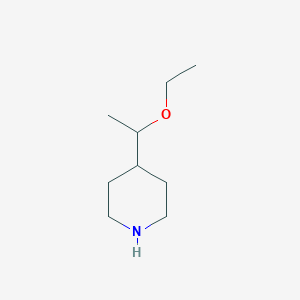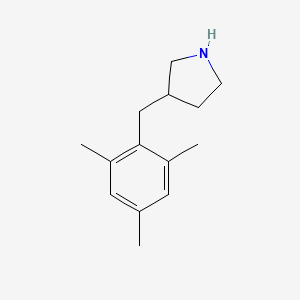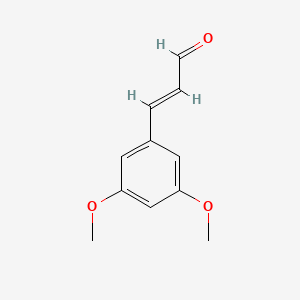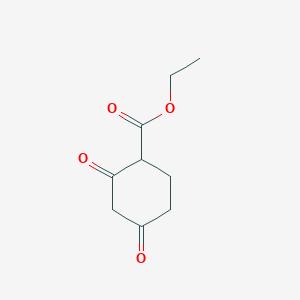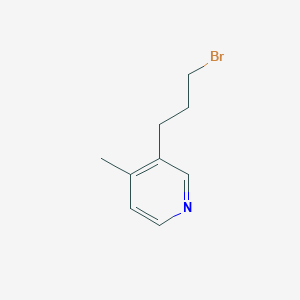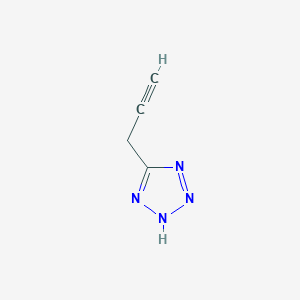
Propargyltetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyltetrazole is a nitrogen-rich heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural properties and reactivity. The compound consists of a tetrazole ring substituted with a propargyl group, which imparts distinct chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propargyltetrazole can be synthesized through the reaction of propargyl bromide with sodium tetrazolate. This reaction typically occurs in an organic solvent under reflux conditions . The process involves the nucleophilic substitution of the bromide by the tetrazolate anion, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of continuous flow reactors and improved purification techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Propargyltetrazole undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the propargyl group under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted tetrazoles with various functional groups.
Aplicaciones Científicas De Investigación
Propargyltetrazole has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form energetic coordination compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antifungal and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of propargyltetrazole involves its interaction with molecular targets through its propargyl and tetrazole moieties. The propargyl group can undergo cycloaddition reactions, while the tetrazole ring can coordinate with metal ions, forming stable complexes. These interactions are crucial in its applications as ligands in coordination compounds and in medicinal chemistry .
Comparación Con Compuestos Similares
1- and 2-Propargyltetrazole: These compounds are structurally similar but differ in the position of the propargyl group on the tetrazole ring.
Triazole and Tetrazole Derivatives: These compounds share the tetrazole ring but differ in their substituents and overall structure.
Uniqueness: Propargyltetrazole is unique due to its combination of a propargyl group with a tetrazole ring, which imparts distinct reactivity and energetic properties. This makes it particularly valuable in the synthesis of high-energy materials and as a versatile ligand in coordination chemistry.
Propiedades
Fórmula molecular |
C4H4N4 |
|---|---|
Peso molecular |
108.10 g/mol |
Nombre IUPAC |
5-prop-2-ynyl-2H-tetrazole |
InChI |
InChI=1S/C4H4N4/c1-2-3-4-5-7-8-6-4/h1H,3H2,(H,5,6,7,8) |
Clave InChI |
RQMUHCCQANXDKX-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=NNN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


